molecular formula C20H2Cl4I4Na2O5 B11931158 Rose Bengal (sodium)

Rose Bengal (sodium)

Cat. No.: B11931158
M. Wt: 1017.6 g/mol
InChI Key: KCQREHTWEUECQT-UHFFFAOYSA-L
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Description

Rose Bengal (sodium) is a synthetic dye derived from fluorescein. It is known chemically as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt. This compound is widely used in various fields, including ophthalmology, microbiology, and cancer research. It is particularly noted for its ability to stain damaged cells, making it useful in diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose Bengal (sodium) is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:

    Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms into the molecule.

    Chlorination: The iodinated fluorescein is then treated with chlorine to introduce chlorine atoms into the molecule.

Industrial Production Methods

In industrial settings, the production of Rose Bengal (sodium) involves large-scale iodination and chlorination reactions under controlled conditions. The reaction mixture is typically heated to facilitate the incorporation of iodine and chlorine atoms into the fluorescein molecule. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Rose Bengal (sodium) undergoes various chemical reactions, including:

    Oxidation: It can act as a photosensitizer, generating singlet oxygen when exposed to light.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: The halogen atoms in Rose Bengal (sodium) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Light and oxygen are the primary reagents for the photosensitization reaction.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

Rose Bengal (sodium) has a wide range of applications in scientific research:

    Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.

    Biology: It is used to stain dead and degenerating cells, making it useful in cell viability assays.

    Medicine: It is used in ophthalmology to diagnose damage to the conjunctiva and cornea. It is also being investigated as a potential treatment for cancer and skin conditions.

    Industry: It is used in microbiology to inhibit bacterial growth and to stain yeast and mold colonies.

Mechanism of Action

The mechanism of action of Rose Bengal (sodium) involves its ability to generate singlet oxygen when exposed to light. This singlet oxygen can cause oxidative damage to cells, leading to cell death. In cancer treatment, Rose Bengal (sodium) is injected directly into tumors, where it generates singlet oxygen to kill cancer cells. The compound also has a direct cytotoxic effect on microorganisms and cancer cells .

Comparison with Similar Compounds

Rose Bengal (sodium) is unique due to its ability to generate singlet oxygen and its strong staining properties. Similar compounds include:

    Fluorescein: The parent compound of Rose Bengal, used primarily as a fluorescent dye.

    Eosin Y: Another halogenated fluorescein derivative, used as a biological stain.

    Phloxine B: A related compound used in histology and microbiology.

Rose Bengal (sodium) stands out due to its higher halogen content, which enhances its staining and photosensitizing properties .

Properties

Molecular Formula

C20H2Cl4I4Na2O5

Molecular Weight

1017.6 g/mol

IUPAC Name

disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2

InChI Key

KCQREHTWEUECQT-UHFFFAOYSA-L

Canonical SMILES

C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+]

Origin of Product

United States

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